molecular formula C8H10Cl2N2 B13428212 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride

Cat. No.: B13428212
M. Wt: 205.08 g/mol
InChI Key: FBABURRUSMRKGU-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 It is a hydrochloride salt form of 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-5-6(1-4-11-7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H

InChI Key

FBABURRUSMRKGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Cl)N.Cl

Origin of Product

United States

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